

# Application Note: Synthesis & Characterization of 4-Carboxy-6-methoxyquinoline-1-oxide

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## Compound of Interest

Compound Name: 4-Carboxy-6-methoxyquinoline1-oxide

Cat. No.: B13128495

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## Executive Summary

The target compound, 4-Carboxy-6-methoxyquinoline-1-oxide (also referred to as Quinic acid N-oxide), represents a specific oxidation state of the quinoline core. While the parent compound, Quinic acid (6-methoxyquinoline-4-carboxylic acid), is a well-known degradation product of quinine, its N-oxide derivative requires precise synthetic control to avoid over-oxidation or decarboxylation.

This guide details a two-stage synthetic workflow:

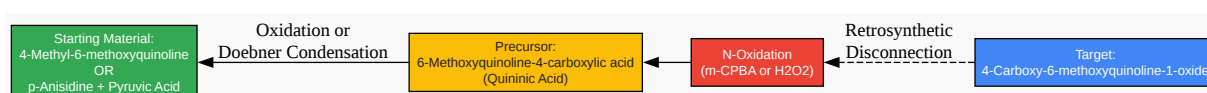
- Precursor Isolation: Synthesis/Purification of 6-methoxyquinoline-4-carboxylic acid.
- N-Oxidation: Selective oxidation of the quinoline nitrogen using meta-Chloroperoxybenzoic acid (m-CPBA) under controlled conditions to maximize yield and purity.

## Strategic Analysis & Retrosynthesis

The primary challenge in synthesizing this N-oxide is the solubility of the carboxylic acid precursor in standard organic solvents (DCM, CHCl<sub>3</sub>) typically used for m-CPBA oxidations.

- Strategy A (Direct Oxidation): Suitable for small scales (<1g). Requires polar co-solvents (MeOH/DCM) to solubilize the free acid.
- Strategy B (Ester Protection - Recommended for Scale): Converts the acid to a methyl ester to improve solubility, followed by N-oxidation and subsequent hydrolysis.

This protocol focuses on Strategy A for direct access to the target in fewer steps, with notes on Strategy B for optimization.



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Figure 1: Retrosynthetic analysis showing the disconnection of the N-oxide moiety from the quininic acid core.

## Experimental Protocol

### Phase 1: Preparation of Precursor (Quininic Acid)

Note: If Quininic acid (CAS 84-34-4) is purchased commercially, proceed directly to Phase 2.

Objective: Synthesize 6-methoxyquinoline-4-carboxylic acid via the oxidation of 4-methyl-6-methoxyquinoline.

Reagents:

- 4-Methyl-6-methoxyquinoline (1.0 equiv)
- Selenium Dioxide (SeO<sub>2</sub>) (1.5 equiv)
- Pyridine (Solvent)[1]
- Water[2][3][4][5]

Procedure:

- Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-6-methoxyquinoline (1.73 g, 10 mmol) in pyridine (20 mL).
- Addition: Add Selenium Dioxide (1.66 g, 15 mmol) and water (1 mL).
- Reaction: Heat the mixture to reflux (115°C) for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM). The starting material spot (higher R<sub>f</sub>) should disappear.
- Workup:
  - Filter the hot reaction mixture through a Celite pad to remove precipitated selenium metal. Wash the pad with hot pyridine.
  - Concentrate the filtrate under reduced pressure to remove pyridine.
  - Resuspend the residue in aqueous Na<sub>2</sub>CO<sub>3</sub> (10%) and filter again to remove any non-acidic impurities.
  - Acidify the filtrate with HCl (1M) to pH 3–4. The yellow precipitate is the crude Quininic acid.
- Purification: Recrystallize from Ethanol/Water.
  - Yield Expectation: 60–75%.
  - Appearance: Yellow crystalline solid.

## Phase 2: N-Oxidation (The Core Protocol)

Objective: Selective oxidation of the quinoline nitrogen.

Reagents:

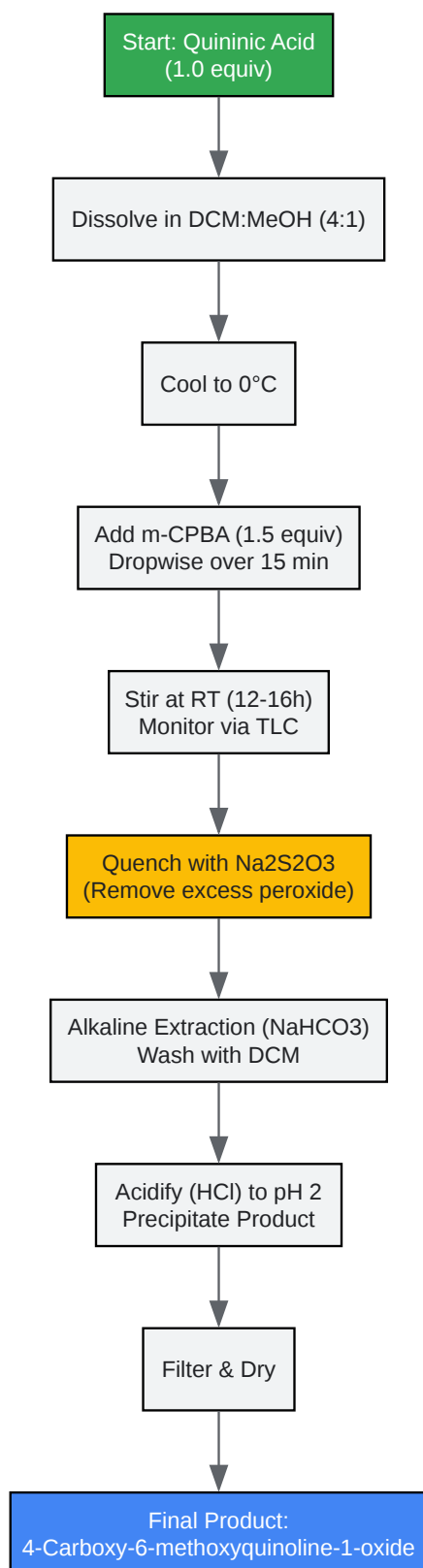
- 6-Methoxyquinoline-4-carboxylic acid (1.0 equiv)
- meta-Chloroperoxybenzoic acid (m-CPBA) (≤77% purity, 1.5 equiv)
- Solvent: Dichloromethane (DCM) : Methanol (MeOH) (4:1 ratio)

- Quench: Saturated Sodium Thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ )

#### Step-by-Step Methodology:

- Solubilization:
  - In a 100 mL round-bottom flask, suspend Quinic acid (1.02 g, 5.0 mmol) in a mixture of DCM (40 mL) and MeOH (10 mL).
  - Note: The methanol is crucial for solubility. If the starting material does not fully dissolve, mild sonication can be used.
- Oxidation:
  - Cool the solution to  $0^\circ\text{C}$  in an ice bath.
  - Dissolve m-CPBA (1.72 g,  $\sim 7.5$  mmol, assuming 75% purity) in DCM (15 mL).
  - Add the m-CPBA solution dropwise to the reaction flask over 15 minutes.
  - Allow the reaction to warm to Room Temperature ( $25^\circ\text{C}$ ) and stir for 12–16 hours.
  - Monitoring: Check TLC (System: DCM/MeOH/Acetic Acid 90:10:1). The N-oxide is significantly more polar (lower  $R_f$ ) and often fluoresces blue/green under UV (365 nm).
- Workup (Critical for Purity):
  - Quench: Add saturated aqueous  $\text{Na}_2\text{S}_2\text{O}_3$  (20 mL) and stir vigorously for 20 minutes to destroy excess peroxide (starch-iodide paper test should be negative).
  - Extraction: The product is an acid and likely in the aqueous phase or precipitated.
    - If solid precipitates: Filter the solid directly. This is often the cleanest product. Wash with DCM to remove m-chlorobenzoic acid (byproduct).
    - If no precipitate: Concentrate the organic solvents. The residue will contain the product and m-chlorobenzoic acid.

- Purification:
  - Dissolve the crude residue in saturated NaHCO<sub>3</sub> (pH ~8). The carboxylic acids dissolve.<sup>[5]</sup>
  - Wash the aqueous layer with DCM (3 x 20 mL). This removes non-acidic impurities.
  - Carefully acidify the aqueous layer with 2M HCl to pH ~2.
  - Cool in an ice bath. The 4-Carboxy-6-methoxyquinoline-1-oxide will precipitate.
  - Filter, wash with cold water and cold ether.
- Final Drying: Dry the yellow solid under high vacuum at 50°C for 4 hours.



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Figure 2: Operational workflow for the N-oxidation of Quininic Acid using m-CPBA.

## Data Presentation & Expected Characterization

Upon successful synthesis, the N-oxide moiety induces characteristic shifts in the NMR spectrum compared to the starting material.

**Table 1: Comparative Physicochemical Properties**

Property	Starting Material (Quininic Acid)	Product (N-Oxide)
Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>3</sub>	C <sub>11</sub> H <sub>9</sub> NO <sub>4</sub>
MW	203.19 g/mol	219.19 g/mol
Appearance	Yellow/Tan Solid	Bright Yellow/Orange Solid
Solubility	DMSO, dilute base	DMSO, MeOH (sparingly)
Melting Point	~280°C (dec)	>290°C (dec)

## Spectroscopic Validation[1]

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz):
  - H-2 (Ortho to N): In the starting material, this proton appears ~8.8–9.0 ppm. In the N-oxide, this signal shifts downfield (deshielded) or sometimes slightly upfield depending on concentration, but the splitting pattern changes. Typically, H-2 appears as a distinct doublet or doublet of doublets around 8.5–8.7 ppm but with a broader line shape due to the N-O dipole.
  - H-8 (Peri to N): Significant downfield shift due to the anisotropic effect of the N-oxide oxygen.
  - Methoxy (-OCH<sub>3</sub>): Singlet at ~3.95 ppm (remains largely unchanged).
- IR Spectroscopy:
  - Look for the characteristic N–O stretching vibration band in the region of 1200–1350 cm<sup>-1</sup> (strong).

- C=O stretch (Carboxylic acid) remains at  $\sim 1700\text{ cm}^{-1}$ .
- Mass Spectrometry (ESI):
  - $[M+H]^+$  peak at 220.2 m/z.
  - A characteristic fragment ion at  $[M-16]^+$  (loss of oxygen) is often observed in MS/MS, confirming the labile N-oxide.

## Safety & Handling Application Note

- Explosion Hazard: m-CPBA is shock-sensitive in its dry, high-purity form. Always use the commercially available 70–77% moistened grade. Never scrape dried m-CPBA from screw threads.
- Peroxide Testing: Before concentrating any filtrate, test for residual peroxides using starch-iodide paper. If positive (blue/black), treat with more sodium thiosulfate.
- Toxicity: Quinoline derivatives are potential DNA intercalators. Handle all solids in a fume hood wearing double nitrile gloves.

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